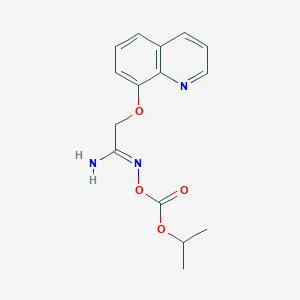
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide: is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinolin-8-yloxy Acetic Acid: This step involves the reaction of quinoline with chloroacetic acid in the presence of a base to form quinolin-8-yloxy acetic acid.
Conversion to Ethyl Ester: The quinolin-8-yloxy acetic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Formation of Acetimidamide: The ethyl ester is then reacted with an appropriate amine to form the acetimidamide derivative.
Introduction of Isopropoxycarbonyl Group: Finally, the acetimidamide derivative is treated with isopropyl chloroformate to introduce the isopropoxycarbonyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the carbonyl or imidamide groups.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
Quinolin-8-yloxy Acetic Acid: A precursor in the synthesis of the target compound.
Ethyl (quinolin-8-yloxy)acetate: Another related compound with similar structural features.
Quinolin-8-yloxy-substituted Zinc(II) Phthalocyanines: Compounds with similar quinoline moieties used in photodynamic therapy.
Uniqueness
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the isopropoxycarbonyl group, which may enhance its stability and bioavailability compared to other similar compounds. This structural feature could also influence its interaction with biological targets, making it a compound of interest for further research.
特性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propan-2-yl carbonate |
InChI |
InChI=1S/C15H17N3O4/c1-10(2)21-15(19)22-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18) |
InChIキー |
FHVFWSVODRIDHZ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)OC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
正規SMILES |
CC(C)OC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


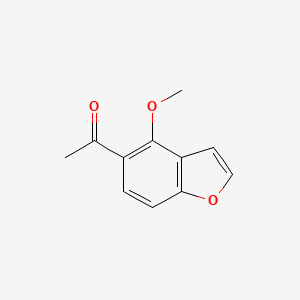
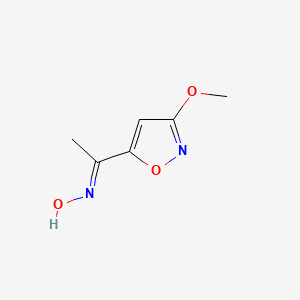
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
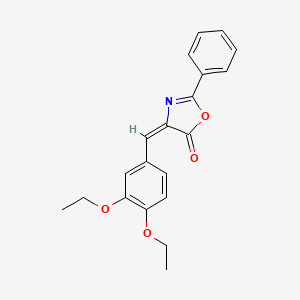
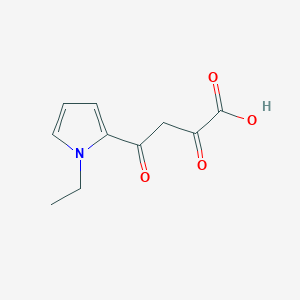
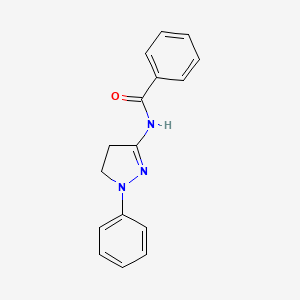
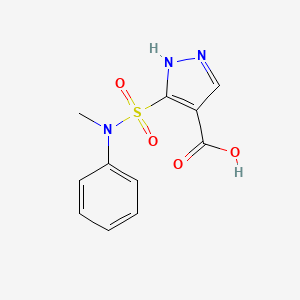
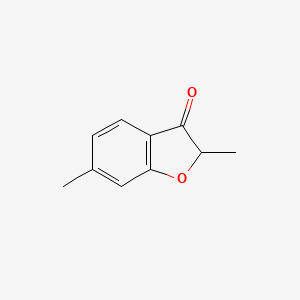
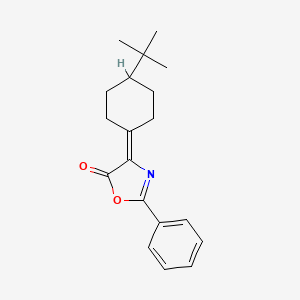
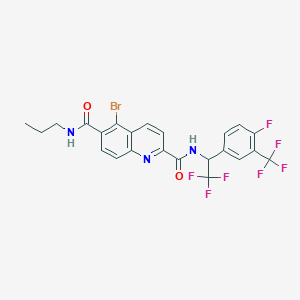
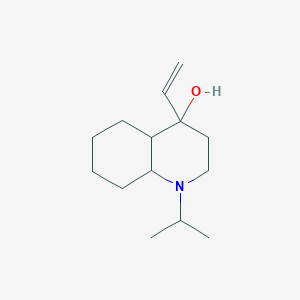
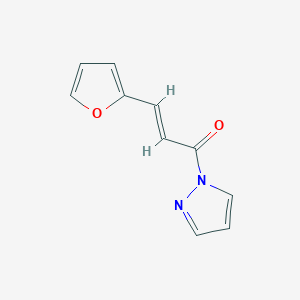
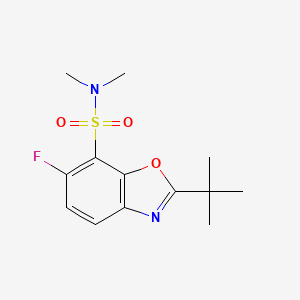
![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
